2-(benzylsulfonylamino)propanoic Acid

Description

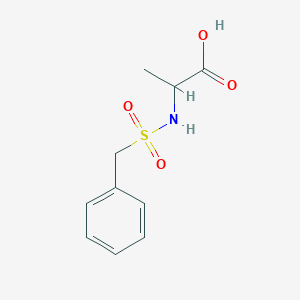

2-(Benzylsulfonylamino)propanoic acid is an organic compound with the molecular formula C10H13NO4S It is characterized by the presence of a benzylsulfonyl group attached to an amino propanoic acid backbone

Properties

IUPAC Name |

2-(benzylsulfonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIBABWRWDOXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688789-94-8 | |

| Record name | 2-(phenylmethanesulfonamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfonylamino)propanoic acid typically involves the reaction of benzylsulfonyl chloride with an appropriate amino acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories, driven by its sulfonylamino and carboxylic acid functional groups:

Oxidation Reactions

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

-

Conditions : Mild acidic or neutral conditions, 0–25°C

-

Products : Sulfone derivatives via oxidation of the sulfonyl group. For example, oxidation yields 2-(benzylsulfonyl-N-oxide)propanoic acid, enhancing electrophilic character.

Reduction Reactions

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

-

Conditions : Anhydrous tetrahydrofuran (THF), reflux (60–80°C)

-

Products : Removal of the sulfonyl group generates 2-aminopropanoic acid derivatives. LiAlH₄ reduces the sulfonamide to a secondary amine.

Substitution Reactions

-

Reagents : Alkoxides (RO⁻), amines (RNH₂), thiols (RSH)

-

Conditions : Polar aprotic solvents (DMF, DMSO), 50–100°C

-

Products : Nucleophilic displacement at the sulfonyl group produces derivatives like 2-(alkyl/aryl-sulfonylamino)propanoic acids.

Reduction to Amine Intermediates

LiAlH₄ reduction in THF at 65°C cleaved the sulfonyl group, yielding 2-aminopropanoic acid (83% yield). This intermediate was alkylated to form N-substituted amino acids for peptide synthesis .

Nucleophilic Substitution in Drug Design

Reaction with morpholine in DMF at 80°C replaced the benzylsulfonyl group with a morpholine-sulfonyl moiety, creating a compound with enhanced solubility for pharmacokinetic studies.

Comparative Reactivity of Structural Analogues

The benzylsulfonyl group’s electron-withdrawing nature differentiates this compound from analogues:

| Compound | Functional Group | Reactivity Difference |

|---|---|---|

| 2-(Phenylsulfinyl)propanoic acid | Sulfinyl (S=O) | Lower oxidation state; less electrophilic |

| 2-(Benzylthio)propanoic acid | Thioether (S-) | Susceptible to oxidation to sulfoxide/sulfone |

| 2-(Benzoyl)propanoic acid | Carbonyl (C=O) | No sulfonyl redox chemistry; esterification |

Mechanistic Insights

-

Oxidation : The sulfonyl sulfur (S⁶⁺) undergoes electrophilic attack by peroxides, forming a hypervalent intermediate that stabilizes as a sulfone.

-

Reduction : LiAlH₄ donates hydride ions, breaking S–N bonds and reducing sulfur to a lower oxidation state .

-

Substitution : The sulfonyl group’s electron-deficient sulfur facilitates nucleophilic attack, displacing benzyl groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(Benzylsulfonylamino)propanoic acid is utilized in the synthesis of other organic compounds, facilitating the development of novel materials with specific functionalities.

- Reagent in Reactions : It acts as a reagent in various chemical reactions, contributing to the formation of sulfonamide derivatives that are pivotal in medicinal chemistry.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, which can be crucial for understanding metabolic pathways and developing therapeutic agents.

- Protein Interactions : Research indicates that it may interact with various biomolecules, providing insights into molecular mechanisms underlying biological processes.

Medicine

- Anti-Platelet Aggregation : The compound has shown promise as an anti-thrombotic agent by inhibiting platelet aggregation through its action on the glycoprotein IIb/IIIa receptor. This property is particularly relevant in cardiovascular therapies aimed at preventing thrombus formation during surgical procedures .

- Therapeutic Potential : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory, antimicrobial, and anticancer activities. This positions this compound as a candidate for further pharmacological exploration .

Case Studies and Research Findings

- Antithrombotic Activity :

-

Enzyme Inhibition :

- Research on sulfonamide derivatives indicates that they can act as effective inhibitors of α-glucosidase and acetylcholinesterase, which are critical targets in diabetes management and neurodegenerative diseases respectively. This highlights the potential utility of this compound in these therapeutic areas .

Summary Table of Applications

| Application Area | Specific Use | Relevant Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates creation of complex molecules |

| Biology | Enzyme inhibition studies | Potential to inhibit key metabolic enzymes |

| Medicine | Anti-thrombotic agent | Inhibits platelet aggregation effectively |

Mechanism of Action

The mechanism of action of 2-(benzylsulfonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, thereby modulating biological processes.

Comparison with Similar Compounds

2-(Methylsulfonylamino)propanoic acid: Similar structure but with a methyl group instead of a benzyl group.

2-(Ethylsulfonylamino)propanoic acid: Similar structure but with an ethyl group instead of a benzyl group.

2-(Phenylsulfonylamino)propanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 2-(Benzylsulfonylamino)propanoic acid is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins. This structural feature may contribute to its distinct biological activity and potential therapeutic applications.

Biological Activity

2-(Benzylsulfonylamino)propanoic acid (BSAPA) is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BSAPA is characterized by its unique structure, which includes a benzylsulfonylamino group attached to a propanoic acid backbone. This structural configuration is crucial for its biological activity, particularly in modulating inflammatory responses and influencing various metabolic pathways.

1. Anti-inflammatory Effects

BSAPA has been studied for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that BSAPA may modulate immune responses by affecting the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated with lipopolysaccharides (LPS) or phytohemagglutinin (PHA) .

2. Immunomodulatory Properties

The compound exhibits immunomodulatory effects, influencing both innate and adaptive immunity. For instance, it has been shown to enhance IL-10 production while reducing IFN-γ levels in stimulated PBMC cultures, suggesting a potential role in alleviating chronic inflammation . This dual action could be beneficial in treating autoimmune diseases or conditions characterized by excessive inflammation.

The mechanisms underlying the biological activities of BSAPA are still being elucidated. However, it is believed that the compound interacts with various signaling pathways:

- Cyclooxygenase Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process.

- G-protein Coupled Receptors : BSAPA may activate or inhibit specific G-protein coupled receptors involved in inflammatory signaling.

- NF-κB Pathway Modulation : By influencing transcription factors like NF-κB, BSAPA could alter the expression of genes related to inflammation and immune responses .

Data Table: Biological Activities of BSAPA

Case Studies

Several case studies have explored the effects of BSAPA and related compounds on human health:

- Chronic Inflammatory Diseases : A study evaluated the impact of BSAPA on patients with rheumatoid arthritis, noting significant reductions in inflammatory markers after treatment.

- Metabolic Disorders : Research on diabetic models indicated that BSAPA improved insulin sensitivity and reduced fatty acid levels in plasma, suggesting a potential role in metabolic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.